Oxalyldihydrazide
Overview
Description
Oxalyldihydrazide is a chemical compound explored for various applications in material science and chemistry. It has unique properties that make it suitable for specific reactions and material formation.
Synthesis Analysis
- Oxalyldihydrazide is synthesized through specific chemical processes. For instance, Aggarwal and Singh (1978) detailed the synthesis of oxalyldihydrazide complexes with various metal ions, revealing insights into their polymeric structures and coordination around metal ions (Aggarwal & Singh, 1978).
Molecular Structure Analysis
- The molecular structure of oxalyldihydrazide has been extensively studied. Quaeyhaegens et al. (1990) performed vibrational analysis of different isomers of oxalyldihydrazide and determined the crystal structure of the most stable conformer (Quaeyhaegens et al., 1990).
Chemical Reactions and Properties
- Oxalyldihydrazide participates in various chemical reactions due to its unique properties. Singh et al. (2009) synthesized a series of complexes with oxalyldihydrazide, showcasing its reactivity and potential in forming biologically active compounds (Singh et al., 2009).
Scientific Research Applications
1. Determination of Copper in Aqueous Matrices
- Application Summary: Oxalyldihydrazide is used in a spectrophotometric method for the determination of copper (Cu2+) in different water matrices, including distilled water, drinking water, wastewater, and river water .
- Methods of Application: The method employs a bio-based organic ligand, tetrasodium iminodisuccinate (IDS), which forms a stable complex with the analyte with a maximum absorption at 710 nm . The Italian Water Research Institute (IRSA) has proposed this spectrophotometric analysis as a reference method for the determination of copper in aqueous matrices .
- Results or Outcomes: Within the linear range of 6.3–381 mg L −1, the limit of detection (LOD) was determined to be as 1.43 mg L −1 . The recovery data of the spiked analysis of drinking/river/wastewater water samples were also satisfactory and verified the feasibility of the method for the analysis of Cu 2+ in natural conditions .
2. Ligand for Divalent First Row Transition Metals
- Application Summary: Oxalyldihydrazide can act as a ligand on some divalent first row transition metals like manganese, iron, cobalt, nickel, copper, or zinc .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, ligands are used to form coordination complexes with metals in various chemical reactions .
- Results or Outcomes: The outcomes of these reactions would depend on the specific metals and other reactants involved .
3. Predicting Conformational Polymorph Energetics in Molecular Crystals
- Application Summary: Oxalyldihydrazide is used in the study of conformational polymorph energetics in molecular crystals . This involves predicting the stabilities of different crystal structures that a molecule can form .
- Methods of Application: The method involves using density functional theory (DFT) methods to predict the stabilities of the conformational polymorphs of oxalyldihydrazide .
- Results or Outcomes: The results showed that DFT functionals that have previously been very successful in crystal structure prediction perform poorly in all three systems, due primarily to the poor intramolecular conformational energies .
4. Synthesis of Organic Compounds
- Application Summary: Oxalyldihydrazide has found applications in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers .
- Methods of Application: The hydrazide functional group of oxalyldihydrazide can react with other compounds to form covalent bonds and participate in a variety of chemical reactions .
- Results or Outcomes: The outcomes of these reactions would depend on the specific reactants involved .
5. Tissue Regeneration
- Application Summary: Oxidized hyaluronic acid/adipic acid dihydrazide (oxi-HA/ADH) hydrogels have attracted attention due to their advantages such as thermosensitivity, injectability, in situ gelation, and sterilization . They are used as cell microcarriers for tissue regeneration applications .
- Methods of Application: The oxi-HA/ADH microparticles of 215.6 ± 2.7 µm are obtained by high-speed shearing (18,000 rpm at pH 7) as cell microcarriers .
- Results or Outcomes: BALB/c 3T3 fibroblasts and adipose mesenchymal stem cells (h-AdMSC) cultured on the oxi-HA/ADH microcarriers presented a higher growth of both cells in comparison with the hydrogel . The extrusion force of oxi-HA/ADH microparticles was reduced by 35% and 55% with the addition of 25% and 75% HA fluid, respectively, thus improving its injectability .
6. Quantitative Spectroscopic Determination of Copper
- Application Summary: Bis (cyclohexanone) oxaldihydrazide is used in the quantitative spectroscopic determination of copper . It is also essential for the experimental study of mitochondrial metabolism .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, spectroscopic determination involves the use of spectrophotometric techniques .
- Results or Outcomes: The outcomes of these reactions would depend on the specific reactants involved .
Future Directions
properties
IUPAC Name |
ethanedihydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c3-5-1(7)2(8)6-4/h3-4H2,(H,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRGUMCEJHQWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)NN)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870823 | |
Record name | Oxalyl hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalyl dihydrazide | |
CAS RN |
996-98-5 | |
Record name | Oxalic acid, dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=996-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxalic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxalyl dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanedioic acid, 1,2-dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxalyl hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxalohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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